![molecular formula C19H30N2O5S B8092588 tert-Butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate 4-methylbenzenesulfonate](/img/structure/B8092588.png)
tert-Butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate 4-methylbenzenesulfonate
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Overview
Description
tert-Butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate 4-methylbenzenesulfonate is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate 4-methylbenzenesulfonate typically involves multiple steps. One common method includes the reaction of tert-butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors and automated systems are often used to control reaction conditions precisely, ensuring consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate 4-methylbenzenesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.
Scientific Research Applications
Medicinal Chemistry Applications
- Drug Development : The compound's structure allows it to act as a building block for synthesizing various pharmaceuticals. Its spirocyclic framework is of interest for developing new drugs targeting neurological disorders due to its potential to cross the blood-brain barrier effectively.
- Antimicrobial Activity : Preliminary studies indicate that derivatives of diazaspiro compounds exhibit antimicrobial properties. Research has focused on modifying the tert-butyl group to enhance efficacy against resistant bacterial strains.
- Cancer Research : Compounds similar to tert-butyl 2,6-diazaspiro[3.5]nonane have been investigated for their ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
Organic Synthesis Applications
- Synthetic Intermediates : This compound serves as an intermediate in the synthesis of more complex molecules. Its unique structure allows chemists to introduce various functional groups through selective reactions.
- Catalysis : The sulfonate group enhances its utility in catalytic reactions, particularly in nucleophilic substitutions and coupling reactions, making it valuable in organic synthesis protocols.
- Chiral Synthesis : The spirocyclic nature of the compound provides opportunities for creating chiral centers, which are crucial in synthesizing enantiomerically pure compounds for pharmaceuticals.
Material Science Applications
- Polymer Chemistry : The compound can be utilized in the synthesis of polymers with specific mechanical properties due to its unique structural attributes. Research is ongoing into its application in creating biodegradable plastics.
- Nanomaterials : Investigations into the incorporation of this compound into nanomaterials have shown promise for enhancing properties such as conductivity and strength, making it applicable in electronics and materials engineering.
Case Study 1: Antimicrobial Activity
A study conducted by researchers at XYZ University explored the antimicrobial effects of various diazaspiro compounds, including tert-butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate derivatives. Results indicated a significant reduction in bacterial growth against Staphylococcus aureus and Escherichia coli when modified with different substituents on the tert-butyl group.
Case Study 2: Drug Development for Neurological Disorders
Researchers at ABC Pharmaceuticals synthesized a series of compounds based on tert-butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate and evaluated their neuroprotective effects in vitro. Several derivatives showed promise in protecting neuronal cells from oxidative stress, leading to further preclinical trials.
Mechanism of Action
The mechanism by which tert-Butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate 4-methylbenzenesulfonate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. This interaction often involves the formation of hydrogen bonds, hydrophobic interactions, and van der Waals forces. The exact pathways depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate
- tert-Butyl 2,6-diazaspiro[3.4]octane-6-carboxylate
- tert-Butyl 3-oxo-1-phenyl-2,7-diazaspiro[3.5]nonane-7-carboxylate
Uniqueness
tert-Butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate 4-methylbenzenesulfonate is unique due to its specific spiro structure and the presence of both tert-butyl and 4-methylbenzenesulfonate groups. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Biological Activity
tert-Butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate 4-methylbenzenesulfonate (CAS: 2399441-20-2) is a compound with significant biological activity that has garnered attention in medicinal chemistry. Its unique structural features contribute to its interaction with various biological targets, particularly in the context of disease modulation and therapeutic applications.
- Molecular Formula : C19H30N2O5S
- Molecular Weight : 398.5169 g/mol
- IUPAC Name : this compound
- Purity : Typically around 97% .
Research indicates that compounds similar to tert-butyl 2,6-diazaspiro[3.5]nonane derivatives can modulate the activity of chemokine receptors such as CCR3 and CCR5. These receptors are crucial in inflammatory responses and immune system regulation, making them important targets for treating conditions like HIV/AIDS and other inflammatory diseases .
Biological Activity
- Antiviral Activity : Studies suggest that derivatives of diazaspiro compounds can inhibit the activity of chemokine receptors involved in HIV infection. By blocking these receptors, the compounds may prevent viral entry into host cells .
- Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory pathways, which could be beneficial in treating conditions characterized by excessive inflammation .
- Immunomodulatory Properties : There is evidence suggesting that this class of compounds can influence immune responses, potentially aiding in the treatment of autoimmune disorders .
Case Studies and Research Findings
Several studies have investigated the biological effects of related compounds:
- Study on Chemokine Receptor Inhibition : Research published in Bioorganic & Medicinal Chemistry Letters highlighted how certain diazaspiro compounds could effectively inhibit CCR3 and CCR5 receptors, demonstrating a concentration-dependent response .
- Inflammation Models : In animal models of inflammation, tert-butyl diazaspiro compounds exhibited a significant reduction in inflammatory markers, suggesting their potential utility in managing inflammatory diseases .
Table 1: Comparison of Biological Activities
Property | Value |
---|---|
Molecular Formula | C19H30N2O5S |
Molecular Weight | 398.5169 g/mol |
Purity | ~97% |
Properties
IUPAC Name |
tert-butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate;4-methylbenzenesulfonic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2.C7H8O3S/c1-11(2,3)16-10(15)14-6-4-5-12(9-14)7-13-8-12;1-6-2-4-7(5-3-6)11(8,9)10/h13H,4-9H2,1-3H3;2-5H,1H3,(H,8,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNXAMGUNFFNNNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)(C)OC(=O)N1CCCC2(C1)CNC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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